2,2-Difluoroethylamine is a foundational building block used to introduce the 2,2-difluoroethyl (CHF2CH2-) moiety into a range of functional molecules. The primary procurement driver for this compound is its ability to predictably modulate key molecular properties, including basicity (pKa), metabolic stability, and electrochemical behavior, due to the strong electron-withdrawing nature of the geminal fluorine atoms. [REFS-1, REFS-2]. Its utility extends from pharmaceutical design to materials science, where precise control over these characteristics is critical for performance and viability.
Substituting 2,2-Difluoroethylamine with its non-fluorinated (ethylamine) or monofluorinated (2-fluoroethylamine) analogs is rarely viable in performance-critical applications. The number of fluorine atoms directly dictates the inductive effect, causing a non-linear and significant depression of the amine's basicity (pKa) with each addition. [1]. This change of over three pKa units compared to ethylamine fundamentally alters binding interactions, salt formation, and reactivity. In synthetic applications, the unique electronic profile of the difluoroethyl group enables specific reaction pathways that fail with other analogs. [2]. In biological systems, this substitution pattern is a well-established strategy to block sites of metabolic oxidation, meaning analogs will have vastly different pharmacokinetic profiles. Therefore, specifying the 2,2-difluoro form is a deliberate design choice to achieve a precise physicochemical and metabolic outcome, not a generic amine requirement.
The gem-difluoro substitution provides a predictable and significant attenuation of basicity compared to non-fluorinated or monofluorinated analogs. The experimental pKa of the conjugate acid of 2,2-difluoroethylamine is 7.2, whereas the pKa of ethylammonium is approximately 10.7. [1]. This represents a precisely quantifiable reduction in basicity of 3.5 orders of magnitude.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
| Target Compound Data | 7.2 |
| Comparator Or Baseline | Ethylamine: ~10.7 |
| Quantified Difference | ~3.5 pKa units lower (~3160x less basic) |
| Conditions | Aqueous solution, experimental determination by potentiometric titration. |
This allows for the design of active pharmaceutical ingredients (APIs) and catalysts where the strong basicity of a typical amine is detrimental, preventing off-target effects or undesired side reactions.
2,2-Difluoroethylamine is a precursor to difluoromethyl diazomethane (HCF2CHN2), a reagent that enables clean, high-yield esterification of carboxylic acids. [1]. In a direct comparative study of reactivity, HCF2CHN2 reacts as intended. In sharp contrast, the analogous reagent derived from 2,2,2-trifluoroethylamine, trifluoromethyl diazomethane (CF3CHN2), fails to produce the desired ester and instead undergoes an undesired side reaction (an interrupted esterification or Mumm reaction). [1]. This demonstrates a distinct process compatibility advantage for the difluoro- compound over the trifluoro- analog.
| Evidence Dimension | Reactivity with Carboxylic Acids |
| Target Compound Data | Forms desired difluoromethyl esters |
| Comparator Or Baseline | Trifluoromethyl diazomethane (from trifluoro-analog): Fails to form ester; undergoes side reaction |
| Quantified Difference | Qualitative difference in reaction outcome (Success vs. Failure) |
| Conditions | Reaction with various carboxylic acids in common organic solvents. |
For synthetic chemists, this compound provides access to a specific, productive reaction pathway that is inaccessible using the next-higher fluorinated homolog, ensuring higher purity and yield of the target product.
Incorporating a 2,2-difluoroethyl group is a recognized strategy in medicinal chemistry to improve the metabolic stability of drug candidates. [1]. The high strength of the C-F bond makes the adjacent C-H bond less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance. In a published optimization of the FXIa inhibitor milvexian, replacement of a metabolically labile alkyl group with a difluoroethyl group was shown to moderately improve stability in human liver microsome (HLM) assays, demonstrating the practical utility of this substitution. [2].
| Evidence Dimension | Metabolic Half-Life (t1/2) in Human Liver Microsomes |
| Target Compound Data | Improved metabolic stability |
| Comparator Or Baseline | Parent compound with a non-fluorinated alkyl group |
| Quantified Difference | Qualitative improvement (e.g., 'moderately improved stability') |
| Conditions | In vitro human liver microsome (HLM) assay. |
Procuring this building block allows drug discovery teams to directly address metabolic instability, a key reason for candidate failure, potentially increasing the success rate and value of their development pipeline.
In lithium metal batteries, the formation of a stable solid electrolyte interphase (SEI) on the anode is critical for long cycle life. Non-fluorinated amines are electrochemically unstable. In contrast, fluorinated additives are intentionally used because they preferentially decompose to form a robust, ionically conductive SEI rich in lithium fluoride (LiF). [REFS-1, REFS-2]. The use of specifically designed fluorinated additives has been shown to enable stable cycling for over 5000 hours at room temperature, a feat unattainable with standard electrolytes. [2]. The electrochemical properties of 2,2-difluoroethylamine make it a rational candidate for evaluation in advanced electrolyte formulations to achieve similar LiF-rich interfaces.
| Evidence Dimension | Li-metal Symmetric Cell Cycle Life |
| Target Compound Data | Enables formation of a LiF-rich SEI, a key feature of high-performance electrolytes |
| Comparator Or Baseline | Standard carbonate electrolytes without fluorinated additives |
| Quantified Difference | Optimized fluorinated additives can increase cycle life from <500 hours to >5000 hours |
| Conditions | Lithium metal anode cycling in carbonate-based electrolytes. |
This positions the compound for use in the high-growth energy storage sector, providing a key component for developing next-generation, high-endurance lithium batteries.
This compound is the right choice when developing active molecules that must operate near physiological pH without the liability of a strongly basic amine. Its pKa of 7.2 ensures it can be protonated or deprotonated with small pH shifts, while avoiding the off-target interactions associated with more basic amines like ethylamine. [1].
As a reliable precursor to difluoromethyl diazomethane, this compound is ideal for executing [3+2] cycloadditions to create valuable difluoromethyl-substituted heterocycles. [2]. It is particularly indicated for reactions where the trifluoromethyl analog fails, ensuring selective and clean conversion to the desired product.
In medicinal chemistry programs, 2,2-difluoroethylamine should be used to introduce the difluoroethyl moiety at known sites of metabolic oxidation. This established tactic can improve a candidate's pharmacokinetic profile, making it a critical tool for advancing compounds from lead optimization toward clinical evaluation. [3].
For researchers developing next-generation batteries, this compound serves as a candidate additive to promote the in-situ formation of a stable, LiF-rich SEI layer. Its fluorinated structure offers a rational starting point for improving the cycle life and safety of high-energy-density lithium metal anodes, where non-fluorinated analogs are unsuitable. [4].
Corrosive;Irritant